
Guanidine-13C,15N3 hydrochloride
Overview
Description
Guanidine-13C,15N3 hydrochloride is a stable isotope-labeled derivative of guanidine hydrochloride, a potent protein denaturant widely used in molecular biology and analytical chemistry. Its molecular formula is H15N13C(15NH2)2·HCl, with a molecular weight of 99.50 g/mol and CAS number 285977-73-3 . The compound is enriched with 98 atom % 15N and 99 atom % 13C, making it ideal for isotope dilution mass spectrometry (IDMS) and metabolic flux studies. Its isotopic labeling minimizes interference in quantitative analyses, enabling precise detection in complex biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine-13C,15N3 hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanidine molecule. This can be achieved through the reaction of isotopically labeled precursors under controlled conditions. For example, isotopically labeled ammonium chloride (15NH4Cl) can be reacted with isotopically labeled cyanamide (13C-NH2) to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process requires stringent control of reaction conditions to ensure high purity and isotopic enrichment. The final product is then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Guanidine-13C,15N3 hydrochloride can undergo various chemical reactions, including:
Oxidation: Guanidine can be oxidized to form guanidino compounds.
Reduction: Reduction reactions can convert guanidine to its corresponding amine.
Substitution: Guanidine can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine can yield guanidino acids, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Tracer Studies : Guanidine-13C,15N3 hydrochloride is extensively used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways. This application allows researchers to track the movement and transformation of guanidine derivatives in chemical reactions, providing insights into reaction kinetics and mechanisms .
-
Biology
- Protein Folding Studies : The compound is employed in studies of protein folding due to its potent denaturing properties. It disrupts the secondary and tertiary structures of proteins, facilitating investigations into protein dynamics and stability . For instance, a study using two-dimensional infrared spectroscopy demonstrated that guanidine effectively denatures proteins with β-sheet structures more than those with α-helical content .
- Proteomics : In proteomics, it aids in studying protein interactions and dynamics through mass spectrometry. The stable isotopes allow for enhanced detection and quantification of proteins, enabling detailed analysis of protein complexes and conformational changes .
-
Medicine
- Metabolic Studies : The compound is utilized in metabolic studies to trace the fate of guanidine derivatives within biological systems. This application is crucial for understanding metabolic pathways and the role of guanidine in various physiological processes .
- Drug Development : Its properties are leveraged in the development of new therapeutic agents by studying the interactions between drugs and their target proteins .
-
Industry
- Material Science : this compound finds applications in the development of new materials and chemical processes. Its ability to alter solubility and stability makes it useful in formulating novel compounds for industrial applications .
Case Study 1: Protein Denaturation Mechanisms
A study employed two-dimensional infrared spectroscopy to analyze the effects of this compound on proteins with distinct secondary structures. The results indicated that β-sheet proteins were more susceptible to denaturation compared to α-helical proteins, providing insights into the molecular mechanisms underlying protein stability .
Case Study 2: Metabolic Pathway Tracing
In metabolic research, this compound was used to trace metabolic pathways involving guanidine derivatives. By incorporating this compound into metabolic assays, researchers were able to elucidate the fate of guanidine in various biological contexts, contributing to a better understanding of its physiological roles .
Mechanism of Action
The mechanism of action of Guanidine-13C,15N3 hydrochloride is primarily related to its ability to disrupt hydrogen bonding and destabilize protein structures. This denaturing effect is due to the strong chaotropic nature of guanidine, which interferes with the hydrophobic interactions that stabilize protein folding. The isotopic labeling allows for precise tracking and quantification in various experimental setups .
Comparison with Similar Compounds
Isotopologues of Guanidine Hydrochloride
The table below compares Guanidine-13C,15N3 hydrochloride with its non-labeled and partially labeled analogs:
Compound | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Isotope Enrichment | Primary Applications |
---|---|---|---|---|---|
Guanidine hydrochloride | CH5N3·HCl | 50-01-1 | 59.07 | Unlabeled | Protein denaturation, RNA/DNA extraction |
Guanidine-13C hydrochloride | H2N13C(=NH)NH2·HCl | 286013-04-5 | 96.52 | 99 atom % 13C | Metabolic tracer studies, IDMS |
Guanidine-15N3 hydrochloride | CH5(15N3)·HCl | 121616-39-5 | 62.04 | 98 atom % 15N | Quantifying nucleic acid modifications |
This compound | H15N13C(15NH2)2·HCl | 285977-73-3 | 99.50 | 99 atom % 13C, 98 atom % 15N | High-precision LC-MS/MS, DNA adduct analysis |
Key Differences :
- Sensitivity : The dual labeling (13C and 15N) in Guanidine-13C,15N3 HCl reduces isotopic overlap in mass spectrometry, improving signal specificity compared to singly labeled analogs like Guanidine-13C HCl or Guanidine-15N3 HCl .
- Applications : While unlabeled guanidine HCl is used for bulk protein denaturation, the labeled versions are critical for trace-level quantification. For example, Guanidine-15N3 HCl has been used to quantify oxidative DNA lesions like 8-OH-Gua and FapyGua with GC-MS , whereas Guanidine-13C,15N3 HCl enables multiplexed detection in metabolomics .
Structurally Related Isotope-Labeled Compounds
Beyond guanidine derivatives, other compounds with similar isotopic labeling patterns include:
Contrast :
- Functional Groups: Guanidine-13C,15N3 HCl retains the guanidinium group, critical for interacting with proteins and nucleic acids, whereas compounds like L-Histidine-13C6,15N3 HCl serve as amino acid tracers .
- Synthetic Complexity : Multi-step synthesis of Guanidine-13C,15N3 HCl (e.g., optimized yields >50% per step) mirrors strategies used for [6-13C,15N3]-Arginine HCl but requires stringent purification to avoid isotopic dilution .
Analytical Performance
- Precision: In LC-MS/MS, Guanidine-13C,15N3 HCl as an internal standard reduced the coefficient of variation (CV) for 5-methylcytosine quantification to 2.54%, outperforming non-labeled analogs .
- DNA Adduct Quantification : Co-elution with unlabeled guanidine in GC-MS allowed accurate measurement of oxidative DNA lesions (e.g., 8-OH-Gua) at concentrations as low as 0.1 fmol/μg DNA .
Metabolic Studies
Biological Activity
Guanidine-13C,15N3 hydrochloride is a stable isotopically labeled compound derived from guanidine hydrochloride, characterized by the incorporation of carbon-13 and nitrogen-15 isotopes. This compound has garnered significant attention in biochemical research due to its potent biological activities, particularly as a strong chaotropic agent. This article explores its biological activity, mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Chemical Formula : CHClN
- Molecular Weight : 99.50 g/mol
- CAS Number : 285977-73-3
This compound acts primarily by disrupting hydrogen bonding and destabilizing protein structures. Its chaotropic nature interferes with hydrophobic interactions that are essential for maintaining protein folding. This denaturing effect facilitates protein unfolding and refolding processes, making it an invaluable tool in studies of protein dynamics.
Key Mechanisms:
- Denaturation of Proteins : Guanidine disrupts secondary and tertiary structures, leading to loss of function.
- Modulation of Protein-Ligand Interactions : It affects binding affinities and kinetics, providing insights into enzymatic mechanisms.
Biological Activity
The biological activity of this compound is primarily observed in its role as a denaturant in protein studies. Research indicates that it exhibits differential effects on various protein structures:
Case Studies:
- Protein Denaturation Studies :
- Enzyme Activity :
Applications in Research
This compound is utilized across various fields of research due to its unique properties:
- Proteomics : Used for studying protein interactions and dynamics.
- Enzyme Kinetics : Provides insights into enzyme mechanisms under different conditions.
- Isotope Labeling Studies : Its stable isotopes allow for tracking biological processes using mass spectrometry and NMR spectroscopy.
Comparative Analysis with Similar Compounds
This compound shares similarities with other chaotropic agents but stands out due to its isotopic labeling:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Guanidine Hydrochloride | CHClN | Strong chaotropic agent; widely used in biochemistry |
Urea | CHNO | Less potent denaturant; primarily affects hydrogen bonds |
Guanidine Thiocyanate | CHNS | Used as a denaturant; affects protein stability differently |
Q & A
Basic Research Questions
Q. How is Guanidine-13C,15N3 hydrochloride synthesized, and what are the critical steps in ensuring isotopic purity?
Synthesis involves multi-step reactions optimized for isotopic incorporation. For example, [6-13C,15N3]-arginine HCl synthesis achieved >50% yield per step via sequential isotope labeling and crystallization for purification . Key steps include:
- Use of isotopically enriched precursors (e.g., 13C- and 15N-containing reagents).
- Reaction monitoring via NMR and high-resolution mass spectrometry to confirm isotopic incorporation.
- Final purification via crystallization (e.g., monohydrochloride salt formation) to remove unlabeled impurities .
Q. What analytical techniques are recommended for characterizing the isotopic purity and structural integrity of this compound?
- Isotopic purity : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with [15N3]-labeled internal standards to quantify isotopic enrichment .
- Structural integrity : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to verify molecular structure and isotopic positioning .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection to identify non-isotopic contaminants .
Q. What are the stability considerations for this compound under various experimental conditions?
- pH stability : Maintain neutral pH to prevent decomposition; avoid prolonged exposure to acidic/basic conditions that may hydrolyze the guanidine group .
- Thermal stability : Store at 2–8°C in airtight containers to minimize degradation; melting points of analogous compounds (e.g., guanidine HCl) range from 181–185°C .
- Light sensitivity : Protect from UV light to avoid photodegradation, as with other isotopically labeled compounds .
Q. How is this compound utilized as an internal standard in quantitative metabolomics studies?
- Normalization : Used to correct for matrix effects and instrument variability in LC-MS/MS. For example, cytidine-15N3 normalizes peak area variations in nucleoside quantification .
- Calibration curves : Spiked into biological samples to generate linear response curves (e.g., 0.1–100 µM range) with <3% coefficient of variation .
Advanced Research Questions
Q. How can researchers design experiments to account for isotopic dilution effects when using this compound in metabolic flux analysis?
- Dilution correction : Measure natural abundance isotopes in unlabeled controls and apply mathematical models (e.g., isotopomer spectral analysis) to adjust for dilution .
- Tracer concentration optimization : Use kinetic modeling to determine the minimal labeled compound concentration required for detectable signal-to-noise ratios .
Q. What strategies are effective in troubleshooting low yields or impurities during the synthesis of this compound?
- Reaction optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallization efficiency .
- Purification refinement : Use preparative HPLC with ion-pairing reagents (e.g., trifluoroacetic acid) to separate labeled and unlabeled species .
- Quality control : Implement in-line FTIR spectroscopy to monitor intermediate reactions for byproduct formation .
Q. In receptor-ligand interaction studies, how does the isotopic labeling of this compound influence binding kinetics and data interpretation?
- Kinetic isotope effects (KIEs) : 15N labeling may alter hydrogen bonding strength, affecting dissociation rates (e.g., α1A-adrenergic receptor studies show altered off-rates with labeled ligands) .
- Data normalization : Use surface plasmon resonance (SPR) with dual-channel referencing to isolate isotopic effects from experimental noise .
Q. What are the best practices for integrating this compound into multi-isotope tracing experiments to study interconnected metabolic pathways?
- Cross-pathway normalization : Pair with 13C-glucose or 15N-glutamine tracers to map nitrogen/carbon flux through urea and citric acid cycles .
- Data integration : Use software tools (e.g., Thermo Fisher TraceFinder) to deconvolute overlapping isotopic signatures and assign metabolites to specific pathways .
Q. Methodological Notes
- Safety : Follow OSHA and GHS guidelines for handling guanidine derivatives, including PPE (gloves, goggles) and ventilation to avoid inhalation/contact .
- Data reproducibility : Document synthesis protocols and analytical parameters (e.g., LC gradient profiles) to ensure cross-lab replicability .
Properties
IUPAC Name |
(13C)guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1,2+1,3+1,4+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBBJSCAKJQF-UJNKEPEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=[15NH])([15NH2])[15NH2].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584441 | |
Record name | (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-73-3 | |
Record name | (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285977-73-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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